4-Bromopyridine-3-carboxylic acid hydrobromide
Overview
Description
4-Bromopyridine-3-carboxylic acid hydrobromide is a chemical compound with the linear formula C6H5BR2NO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and two bromine atoms attached to the carbon atoms in the 3 and 4 positions, respectively. It also has a carboxylic acid group attached to the 3 position .Physical And Chemical Properties Analysis
This compound is a solid substance . Its melting point is between 118-134 °C . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
CO2 Capture
Research has demonstrated the potential use of ionic liquids derived from bromopyridine compounds for efficient CO2 capture. These compounds, through specific reactions, can sequester CO2 reversibly, offering a sustainable solution for carbon capture technologies (Bates et al., 2002).
Electrocatalytic Carboxylation
Bromopyridine derivatives have been used in the electrocatalytic carboxylation of certain compounds with CO2, demonstrating a novel approach for incorporating CO2 into organic molecules. This process highlights the role of bromopyridine compounds in synthetic chemistry, especially in green chemistry applications (Feng et al., 2010).
Enzyme Inhibition
Bromophenol derivatives, closely related to bromopyridine compounds, have shown significant inhibitory effects on carbonic anhydrase isoenzymes. These findings suggest potential therapeutic applications, particularly in targeting tumor-associated enzymes (Boztaş et al., 2015).
Organic Synthesis
The straightforward synthesis of bromo and dibromo-bipyridines from bromopyridine hydrobromide salts indicates their utility in creating complex organic molecules. Such compounds are crucial for the development of new materials and pharmaceuticals (Romero & Ziessel, 1995).
Suzuki Cross-Coupling Reactions
Bromopyridine compounds participate in regioselective Suzuki cross-coupling reactions, underpinning their importance in constructing carbon-substituted pyridines. This ability is essential for pharmaceuticals and materials science, demonstrating the versatility of bromopyridine derivatives (Sicre et al., 2006).
Mechanism of Action
Safety and Hazards
This compound is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Properties
IUPAC Name |
4-bromopyridine-3-carboxylic acid;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2.BrH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJXMELYTOXEBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C(=O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.